N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide
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Overview
Description
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is characterized by the presence of a formyl group attached to a biphenyl structure, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide typically involves the formylation of biphenyl derivatives followed by acetamidation. One common method involves the reaction of 4-bromo-1,1’-biphenyl with formamide in the presence of a palladium catalyst to introduce the formyl group. This is followed by the reaction with acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-(3’-Carboxy[1,1’-biphenyl]-4-yl)acetamide.
Reduction: N-(3’-Hydroxymethyl[1,1’-biphenyl]-4-yl)acetamide.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The biphenyl structure provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The acetamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide can be compared with other similar compounds such as:
N-(3’-Formyl[1,1’-biphenyl]-2-yl)acetamide: Differing in the position of the formyl group, which can affect its reactivity and biological activity.
N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide: Another positional isomer with distinct chemical and physical properties.
N-(3-Biphenylyl)acetamide:
The uniqueness of N-(3’-Formyl[1,1’-biphenyl]-4-yl)acetamide lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
400750-50-7 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[4-(3-formylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(18)16-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18) |
InChI Key |
QJQWLCFPRIHCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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